Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate
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Overview
Description
Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate typically involves the bromination of 4-hydroxyquinoline-6-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the esterifying agent. The process may involve heating under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methoxy group.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline-4,6-dione derivatives.
Reduction: Formation of methoxyquinoline derivatives.
Hydrolysis: Formation of 3-bromo-4-hydroxyquinoline-6-carboxylic acid.
Scientific Research Applications
Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The exact mechanism of action for Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate is not well-documented. quinoline derivatives generally exert their effects by interacting with various biological targets, such as enzymes and receptors. They may inhibit enzyme activity or interfere with DNA replication, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
Uniqueness
Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its methyl ester group, in particular, may influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
methyl 3-bromo-4-oxo-1H-quinoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIGBCRSJPGWNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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